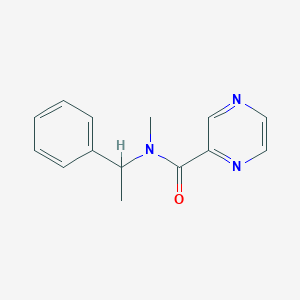![molecular formula C15H22N2O2 B7514934 [4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514934.png)
[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone, commonly known as DMHP, is a synthetic compound that has been studied for its potential use in scientific research. DMHP is a member of the piperidine family and is structurally similar to other compounds that have been used as research tools, such as fentanyl and meperidine. DMHP has been found to have unique properties that make it useful in a variety of research applications.
作用機序
DMHP acts as an agonist at the mu-opioid receptor, which is one of the three major types of opioid receptors in the body. Activation of the mu-opioid receptor by DMHP results in the release of endogenous opioids, such as endorphins and enkephalins, which produce analgesic and euphoric effects. DMHP has also been found to have some activity at the delta-opioid receptor, although its affinity for this receptor is much lower than its affinity for the mu-opioid receptor.
Biochemical and Physiological Effects:
DMHP has a number of biochemical and physiological effects that are related to its activity at the mu-opioid receptor. These effects include analgesia, sedation, and respiratory depression. DMHP has also been found to produce some degree of euphoria, although its effects are generally less potent than those of other opioid agonists, such as morphine or fentanyl. In addition to its effects on the opioid system, DMHP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its analgesic effects.
実験室実験の利点と制限
One of the primary advantages of DMHP as a research tool is its high affinity for the mu-opioid receptor. This makes it useful for studying the effects of opioid receptor activation in vitro and in vivo. DMHP also has a relatively long half-life, which allows for sustained opioid receptor activation over a longer period of time. However, one limitation of DMHP is its relatively low potency compared to other opioid agonists, which may limit its usefulness in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving DMHP. One area of interest is the development of more potent and selective DMHP analogs that could be used as research tools or potential therapeutics. Another area of interest is the study of DMHP's effects on other neurotransmitter systems, such as the dopamine or GABA systems. Finally, there is interest in using DMHP as a tool for studying the role of the mu-opioid receptor in addiction and reward pathways.
合成法
DMHP can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis process typically begins with the reaction of 4-dimethylaminobenzaldehyde with nitroethane to form 4-(dimethylamino)phenyl-2-nitropropene. This compound is then reduced with sodium borohydride to form 4-(dimethylamino)phenylpropan-2-ol. The final step in the synthesis process involves the reaction of 4-(dimethylamino)phenylpropan-2-ol with piperidine-3-carboxaldehyde to form DMHP.
科学的研究の応用
DMHP has been studied for its potential use in a variety of scientific research applications. One of the primary uses of DMHP is as a tool for studying the opioid receptor system. DMHP has been found to bind to the mu-opioid receptor with high affinity, making it useful for studying the effects of opioid receptor activation. DMHP has also been studied for its potential use as a treatment for opioid addiction, as it has been found to reduce the symptoms of withdrawal in animal models.
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)14-7-5-13(6-8-14)15(19)17-9-3-4-12(10-17)11-18/h5-8,12,18H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZBIEBLOQVWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)
![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
![(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)


![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)

![(4R)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7514940.png)

